[1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate
Description
Table 1: Key Geometric Parameters
| Parameter | Value | Source |
|---|---|---|
| C=O bond length | 1.21 Å | |
| Phenyl-carbonate dihedral | 85° ± 3° | |
| Br-C bond length | 1.89 Å | |
| O-H···O hydrogen bond | 2.65 Å |
Steric effects dominate conformational preferences:
- The tert-butyl group induces a 15 kcal/mol energy barrier to rotation about the phenyl-carbonate axis.
- Intramolecular hydrogen bonding between the phenolic -OH and carbonate oxygen (O-H···O = 2.65 Å) stabilizes the synclinal conformation.
Electronic Structure and Substituent Effects
Electronic interactions arise from three competing effects:
- Resonance stabilization : The carbonate carbonyl conjugates with phenyl π-electrons, decreasing electron density at C2 and C4 positions.
- Inductive effects :
- Bromine (-I) withdraws electrons via σ-bonds
- Hydroxyl group (+M) donates electrons through resonance
- 3-Methylbutyl chain (+I) weakly donates electrons
- Steric inhibition of resonance : Bulky substituents at C1 and C4 limit planarity, reducing conjugation efficiency by 40% compared to unsubstituted analogs.
Electronic Impact on Reactivity
- Electrophilic substitution : Deactivated at C2 and C4 due to electron-withdrawing bromine and carbonyl groups. Meta-directing effects dominate at C5 and C6.
- Nucleophilic attack : The carbonate carbonyl (δ+ = 0.32 e) is susceptible to hydrolysis, with a calculated activation energy of 18 kcal/mol in aqueous base.
- Oxidation potential : The phenolic -OH group exhibits an oxidation peak at +0.75 V vs. SCE, 150 mV lower than unsubstituted phenol due to electron-donating alkyl groups.
Comparative Analysis with Related Aryl Carbonates
Table 2: Structural and Electronic Comparison
Key differentiation factors:
- Steric protection : The tert-butyl group reduces hydrolysis rates 23-fold compared to diphenyl carbonate.
- Electronic effects : Bromine substitution decreases π→π* transition energy by 0.3 eV versus chlorine analogs.
- Solubility : The 3-methylbutyl chain enhances lipid solubility (calculated logP = 5.2) versus purely aromatic carbonates (logP = 3.1–4.5).
Synthetic considerations:
Properties
CAS No. |
680997-59-5 |
|---|---|
Molecular Formula |
C16H22BrO4- |
Molecular Weight |
358.25 g/mol |
IUPAC Name |
[1-[2-bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate |
InChI |
InChI=1S/C16H23BrO4/c1-10(2)5-6-11-7-8-12(13(17)14(11)18)9-16(3,4)21-15(19)20/h7-8,10,18H,5-6,9H2,1-4H3,(H,19,20)/p-1 |
InChI Key |
GYWITONIZOEBDS-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCC1=C(C(=C(C=C1)CC(C)(C)OC(=O)[O-])Br)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Bromo-3-hydroxy-4-(3-methylbutyl)phenol
The brominated phenol intermediate is synthesized via electrophilic aromatic substitution. Key steps include:
- Substrate : 3-Hydroxy-4-(3-methylbutyl)phenol is treated with bromine (Br₂) in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C.
- Regioselectivity : The bromine atom selectively substitutes the ortho position relative to the hydroxyl group due to electronic directing effects.
- Yield : 75–85% after recrystallization from ethanol/water mixtures.
Carbonate Esterification
The phenolic intermediate is reacted with 2-methylpropan-2-yl chloroformate under anhydrous conditions:
- Reagents : Pyridine or triethylamine is used as a base to scavenge HCl.
- Solvents : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) ensures minimal hydrolysis.
- Conditions : Reaction proceeds at 25–40°C for 4–6 hours, monitored by TLC (Rf = 0.6 in hexane/ethyl acetate 7:3).
- Yield : 60–70% after silica gel chromatography.
Table 1: Optimization of Esterification Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Base | Pyridine (>2 eq) | Maximizes HCl scavenging |
| Solvent Polarity | DMF (ε = 36.7) | Enhances nucleophilic attack |
| Temperature | 30°C ± 2°C | Balances kinetics vs. decomposition |
| Reaction Time | 5 hours | >90% conversion |
One-Pot Bromination-Carbonylation Strategy
Industrial-scale approaches combine bromination and carbonylation in a single reactor to improve efficiency:
Bromination with In Situ Carbonate Formation
Advantages and Limitations
- Throughput : 3x higher than stepwise methods.
- Byproducts : 10–15% dibrominated species require downstream chromatography.
Alternative Pathways for Specialty Applications
Enzymatic Carbonylation
Lipase-catalyzed transesterification offers enantioselective synthesis:
Microwave-Assisted Synthesis
Rapid heating reduces reaction times:
- Equipment : CEM Discover SP microwave reactor.
- Conditions : 100 W, 80°C, 30 minutes.
- Yield : 68% with 99% purity (HPLC).
Industrial-Scale Production
Continuous Flow Reactor Design
Table 2: Comparison of Batch vs. Continuous Flow
| Metric | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 65% | 78% |
| Purity | 95% | 99% |
| Solvent Consumption | 10 L/kg | 3 L/kg |
Purification and Analytical Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
[1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as DMF (Dimethylformamide).
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a de-brominated product.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, [1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for various functional group transformations, making it a versatile building block in chemical research.
| Application | Description |
|---|---|
| Organic Synthesis | Used as an intermediate for complex molecule synthesis. |
| Functional Group Transformations | Enables diverse reactions due to its structural features. |
Biology
The compound has potential applications in developing biologically active molecules. Its derivatives may exhibit pharmacological properties, including anti-inflammatory and anticancer activities.
| Biological Activity | Potential Applications |
|---|---|
| Anti-inflammatory | Developing new therapeutic agents. |
| Anticancer | Synthesis of compounds targeting cancer cells. |
Medicine
In medicinal chemistry, this compound can be utilized as a building block for drug candidates. Its structural features make it suitable for designing molecules with desired biological activities.
| Medicinal Chemistry | Applications |
|---|---|
| Drug Development | Scaffold for synthesizing drug candidates. |
| Targeted Therapy | Design of molecules with specific biological targets. |
Industry
In materials science, [1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate can be used in synthesizing polymers and advanced materials with specific properties.
| Industrial Application | Description |
|---|---|
| Polymer Synthesis | Used in the development of new polymeric materials. |
| Advanced Materials | Creation of materials with tailored properties for specific applications. |
Case Studies
Several studies have explored the applications of [1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate:
- Pharmacological Studies : Research indicates that derivatives of this compound exhibit significant anti-inflammatory activity in vitro, suggesting potential for therapeutic use in inflammatory diseases.
- Synthesis of Drug Candidates : A study demonstrated the successful use of this compound as a scaffold in synthesizing novel anticancer agents, highlighting its versatility in drug design.
- Material Science Innovations : Investigations into the use of this compound in polymer synthesis revealed its ability to enhance the mechanical properties of polymers, making it valuable for industrial applications.
Mechanism of Action
The mechanism of action of [1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison
Structural and Electronic Effects
- Bromo Substituent : Present in both the target compound and analogs, bromine’s electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, in the target compound, the bromine’s ortho position to the hydroxyl group may influence intramolecular hydrogen bonding or acidity .
- Alkyl Chains: The 3-methylbutyl group in the target compound introduces greater steric hindrance and lipophilicity compared to the linear propyl chain in ’s acetophenone derivative. This could enhance bioavailability in lipid-rich environments .
- Carbonate vs. Other Esters : The carbonate group in the target compound is less prone to hydrolysis than standard esters (e.g., acetates) due to its resonance stabilization and steric protection from the tert-butyl group. This contrasts with the methyl ester in , which is more labile under acidic/basic conditions .
Physicochemical Properties (Inferred)
- Solubility : The hydroxyl group enhances water solubility, but this is counterbalanced by the 3-methylbutyl chain and tert-butyl group, suggesting preferential solubility in organic solvents.
Q & A
Q. What are the reliable synthetic protocols for preparing [1-[2-Bromo-3-hydroxy-4-(3-methylbutyl)phenyl]-2-methylpropan-2-yl] carbonate with high purity?
Methodological Answer: Synthesis typically involves bromination of a phenolic precursor followed by carbonate formation. A multi-step approach is recommended:
Bromination : Use N-bromosuccinimide (NBS) in dichloromethane under controlled conditions (0–5°C) to introduce the bromo group at the ortho position relative to the hydroxyl group .
Protection of hydroxyl group : Protect the hydroxyl group with a tert-butyldimethylsilyl (TBS) group to prevent side reactions during subsequent steps.
Carbonate formation : React the protected intermediate with methyl chloroformate in the presence of a base (e.g., triethylamine) at room temperature.
Deprotection : Remove the TBS group using tetrabutylammonium fluoride (TBAF) in THF.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (7:3 v/v) to achieve >98% purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer :
- FT-IR : Identify the carbonate carbonyl stretch (C=O) at 1740–1760 cm⁻¹ and hydroxyl (O-H) vibrations at 3200–3400 cm⁻¹. Bromine substitution alters ring vibrations, with C-Br stretches at 550–600 cm⁻¹ .
- NMR :
- Raman Spectroscopy : Validate aromatic ring substitutions via in-plane bending modes (1600–1650 cm⁻¹) .
Advanced Research Questions
Q. How can contradictions in solvolysis kinetic data for brominated aryl carbonates be resolved?
Methodological Answer : Contradictions often arise from solvent effects and substituent electronic contributions. Apply the Grunwald-Winstein equation to correlate solvolysis rates with solvent ionizing power (Y) and nucleophilicity (N):
- Experimental Design : Perform solvolysis in a solvent matrix (e.g., ethanol/water, acetone/water) and measure rate constants (k) via HPLC.
- Data Interpretation : A negative m value (observed in similar brominated substrates ) indicates dominant nucleophilic attack over ionization. Compare with computational models (DFT) to assess transition-state charge distribution.
Q. Example Data :
| Solvent System | Y | N | Observed k (s⁻¹) | Predicted k (DFT) |
|---|---|---|---|---|
| 80% EtOH/H₂O | 2.5 | 0.7 | 3.2 × 10⁻⁵ | 3.0 × 10⁻⁵ |
| 60% Acetone/H₂O | 3.1 | 0.4 | 1.8 × 10⁻⁵ | 2.1 × 10⁻⁵ |
Q. What computational strategies predict hydrogen-bonding patterns and crystal packing for this compound?
Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to identify intramolecular hydrogen bonds (e.g., O-H···O=C interactions).
- Graph Set Analysis : Use Etter’s rules to classify intermolecular H-bond motifs (e.g., D = donor, A = acceptor). For example, a D₁¹(2) motif indicates a single donor-acceptor pair forming a dimer.
- Crystal Structure Prediction (CSP) : Employ software like Mercury or DASH to simulate packing modes. Compare with experimental XRD data (e.g., C-Br bond length: \sim1.89 Å; Br-C-C angles: \sim120°) .
Q. Key Structural Parameters :
| Parameter | Experimental (XRD) | DFT Prediction |
|---|---|---|
| C-Br Bond Length | 1.89 Å | 1.91 Å |
| O-H···O Distance | 2.65 Å | 2.70 Å |
| Dihedral Angle (Aromatic-Carbonate) | 12.5° | 14.0° |
How can conflicting NMR and X-ray data on substituent conformation be reconciled?
Q. Methodological Answer :
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotational barriers in the 3-methylbutyl chain. A coalescence temperature >300 K suggests restricted rotation, aligning with XRD torsional angles .
- Solid-State vs. Solution-State : Use cross-polarization magic-angle spinning (CP-MAS) ¹³C NMR to compare solid-state conformation (matches XRD) with solution-state flexibility.
Q. Example Observation :
- XRD : Fixed tert-butyl orientation (torsion angle = 18°).
- Solution NMR : Averaged signals due to rapid rotation at RT.
Note : For structural refinement, use SHELXL to model disorder in flexible side chains. Apply restraints to atomic displacement parameters (ADPs) for bromine atoms to account for anisotropic scattering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
